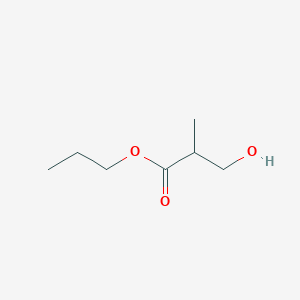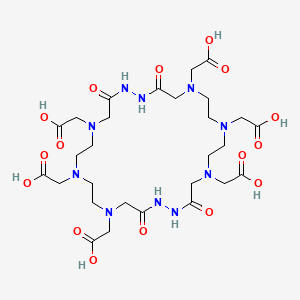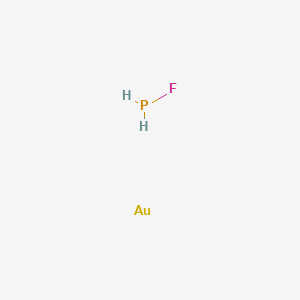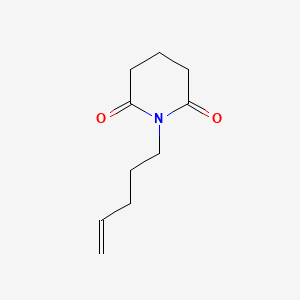
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a phenylpropoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoic acid with an appropriate alcohol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted amino derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a simpler structure and different applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
184094-83-5 |
|---|---|
Formule moléculaire |
C13H16NO4- |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate |
InChI |
InChI=1S/C13H17NO4/c14-11(13(16)17)9-12(15)18-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/p-1/t11-/m0/s1 |
Clé InChI |
JWQSCGOUBCFWMT-NSHDSACASA-M |
SMILES isomérique |
C1=CC=C(C=C1)CCCOC(=O)C[C@@H](C(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC(=O)CC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)





![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

silane](/img/structure/B12556436.png)

![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)


